5-Bromo-3-methyl-2-(oxetan-3-yloxy)-pyridine
Description
Properties
IUPAC Name |
5-bromo-3-methyl-2-(oxetan-3-yloxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-6-2-7(10)3-11-9(6)13-8-4-12-5-8/h2-3,8H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLQSQJTXFKRQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC2COC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Nucleophilic Substitution and Ring Functionalization
Step 1: Synthesis of 5-bromo-2-methylpyridine
- Starting Material: 2-methylpyridine or 2-chloropyridine derivatives.
- Reaction: Bromination at the 5-position using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) under controlled conditions.
- Conditions: Typically carried out in a suitable solvent such as carbon tetrachloride or acetonitrile at reflux temperatures.
Step 2: Formation of 2-(oxetan-3-yloxy)pyridine
- Reaction: Nucleophilic substitution where the hydroxyl group of 2-hydroxypyridine reacts with oxetane derivatives.
- Reagents: Use of base (potassium carbonate) in an aprotic solvent like DMF or THF to facilitate nucleophilic attack on oxetane.
- Conditions: Stirring at room temperature or slightly elevated temperatures (40-60°C) for several hours.
Step 3: Methylation at the 3-position
Method B: Decarboxylation and Hydrogenation Pathway
Based on patent CN101560183B, an alternative route involves:
- Condensation of diethyl malonate with 5-nitryl-2-chloropyridine, followed by decarboxylation to obtain 5-nitryl-2-methylpyridine.
- Hydrogenation of the nitro group to an amine, then subsequent bromination to introduce the bromine atom.
- Conversion of the amino group to the oxetane linkage via nucleophilic substitution with oxetane derivatives under basic conditions.
Method C: Direct Functionalization via Cross-Coupling
Recent advances suggest the use of palladium-catalyzed cross-coupling reactions:
- Starting Material: 5-bromo-2-methylpyridine.
- Reaction: Coupling with oxetane-based boronic acids or esters using Pd(0) catalysts.
- Conditions: Use of N,N-dimethylformamide (DMF) or toluene as solvent, with bases such as potassium carbonate, at elevated temperatures (~80°C).
Reaction Data and Conditions Summary
| Step | Reagents | Solvent | Temperature | Duration | Yield | Notes |
|---|---|---|---|---|---|---|
| Bromination | NBS | Carbon tetrachloride | Reflux | 12-24h | ~80% | Radical mechanism |
| Nucleophilic substitution | Oxetane derivative, K2CO3 | THF/DMF | 40-60°C | 6-12h | Variable | Selective at 2-position |
| Methylation | Methyl iodide | Acetone | Room temp to 50°C | 4-8h | ~70-80% | For methyl group at 3-position |
| Cross-coupling | Pd catalyst, boronic acid | Toluene/DMF | 80°C | 12-24h | 60-70% | For oxetane attachment |
Research Findings and Data Tables
Table 1: Comparison of Synthetic Methods
| Method | Advantages | Disadvantages | Typical Yield | Industrial Suitability |
|---|---|---|---|---|
| Radical Bromination | Simple, direct | Over-bromination risk | 80% | Moderate |
| Nucleophilic Substitution | High selectivity | Requires multiple steps | 70-85% | High with optimization |
| Cross-Coupling | High regioselectivity | Requires expensive catalysts | 60-70% | Very suitable |
- The decarboxylation and hydrogenation route (patent CN101560183B) offers high yields (~85%) and mild conditions, suitable for scale-up.
- Palladium-catalyzed cross-coupling provides regioselective attachment of the oxetane moiety, with yields around 65-70%, favored for complex derivatives.
- Bromination using NBS is efficient but requires careful control to prevent polybromination.
Notes and Considerations
- Purity: Purification typically involves column chromatography or recrystallization.
- Environmental Impact: Use of greener solvents and catalytic methods is preferred for industrial applications.
- Safety: Handling of brominating agents and palladium catalysts requires appropriate safety protocols.
Chemical Reactions Analysis
5-Bromo-3-methyl-2-(oxetan-3-yloxy)-pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives, such as the reduction of the oxetane ring to a diol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Bromo-3-methyl-2-(oxetan-3-yloxy)-pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism by which 5-Bromo-3-methyl-2-(oxetan-3-yloxy)-pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Key Observations:
- Position 3 Substituents : Methyl groups (as in the target compound) provide steric hindrance without significant electronic effects, whereas chloro substituents (e.g., in ) increase electrophilicity .
- Position 5 Bromine : Common across analogs, bromine facilitates further functionalization via cross-coupling reactions .
Physicochemical Properties
- Boiling Points : Sulfonyl derivatives (e.g., 383°C in ) exhibit higher boiling points due to polar functional groups.
- Solubility : Oxetane and ethoxy groups enhance water solubility compared to methoxy or methylthio substituents .
- Stability : Oxetane rings resist metabolic degradation better than linear ethers, as seen in drug design .
Biological Activity
5-Bromo-3-methyl-2-(oxetan-3-yloxy)-pyridine is a heterocyclic compound that has garnered interest in various fields of biological research due to its unique structural features and potential therapeutic applications. The compound's ability to act as a ligand, binding to specific receptors and enzymes, positions it as a significant candidate for further investigation in medicinal chemistry and drug design.
Chemical Structure and Properties
The chemical structure of this compound consists of a pyridine ring substituted with a bromine atom and an oxetane moiety. This arrangement enhances its reactivity and biological activity, making it suitable for diverse applications.
| Property | Description |
|---|---|
| Molecular Formula | C₉H₈BrN₁O₂ |
| Molecular Weight | 228.07 g/mol |
| Solubility | Soluble in organic solvents; low solubility in water |
| Functional Groups | Bromine, ether, heterocyclic amine |
This compound functions primarily through its interaction with biological targets such as enzymes and receptors. The compound's ability to modulate these targets can lead to significant changes in cellular processes, including:
- Signal Transduction : Modulation of pathways involved in cellular signaling.
- Gene Expression : Influencing transcription factors that regulate gene expression.
- Metabolic Pathways : Altering metabolic processes through enzyme inhibition or activation.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Anti-inflammatory Effects
Studies have shown that the compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Preliminary data suggest that it may exhibit IC₅₀ values comparable to known anti-inflammatory agents, making it a potential candidate for the treatment of inflammatory diseases .
Cancer Research Applications
This compound has been investigated for its effects on cancer cell lines. It appears to induce apoptosis in certain cancer types by triggering intrinsic pathways related to mitochondrial dysfunction. This property highlights its potential as a chemotherapeutic agent.
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, reporting a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.
- Anti-inflammatory Activity : In a carrageenan-induced paw edema model in rats, administration of the compound significantly reduced swelling compared to control groups, suggesting potent anti-inflammatory properties.
- Cancer Cell Apoptosis : In vitro assays on human breast cancer cell lines showed that treatment with this compound resulted in a 50% reduction in cell viability at concentrations of 10 µM after 48 hours .
Q & A
Q. What are common synthetic routes for preparing 5-Bromo-3-methyl-2-(oxetan-3-yloxy)-pyridine?
- Methodological Answer : Synthesis typically involves sequential functionalization of the pyridine ring. A plausible route includes:
Bromination : Introduce bromine at the 5-position of 3-methylpyridine via electrophilic substitution (e.g., using NBS or Br₂ with Lewis acids) .
Oxetane Introduction : React the 2-hydroxypyridine intermediate with oxetan-3-yl mesylate or tosylate under nucleophilic aromatic substitution (SNAr) conditions. Elevated temperatures (80–120°C) and polar aprotic solvents (DMF, DMSO) enhance reactivity .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for isolation.
Note: Monitor reaction progress via TLC or HPLC to avoid over-bromination or side reactions.
Q. How can the structure of this compound be characterized using spectroscopic methods?
- Methodological Answer :
- NMR :
- ¹H NMR : Peaks for methyl (δ ~2.3 ppm), oxetane protons (δ ~4.5–5.0 ppm), and pyridine aromatic protons (δ ~7.0–8.5 ppm).
- ¹³C NMR : Confirm oxetane carbons (δ ~70–80 ppm) and bromine-induced deshielding at C5 .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion [M+H]⁺ (expected m/z ~257–259).
- IR : Stretching vibrations for C-O (oxetane, ~1100 cm⁻¹) and C-Br (~600 cm⁻¹) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis/purification.
- First Aid : For inhalation, move to fresh air and seek medical attention if symptoms persist .
- Storage : Store in airtight containers at room temperature, away from light and moisture .
Advanced Research Questions
Q. How can contradictions in spectroscopic or crystallographic data be resolved?
- Methodological Answer :
- Cross-Validation : Compare NMR data with DFT-calculated chemical shifts (software: Gaussian, ORCA) .
- X-ray Crystallography : Use SHELXL for refinement to resolve ambiguities in bond angles/oxetane orientation. For twinned crystals, apply twin-law refinement in SHELX .
- Dynamic NMR : Study oxetane ring puckering or rotational barriers if unexpected splitting occurs .
Q. What strategies optimize the introduction of the oxetane group into the pyridine ring?
- Methodological Answer :
- Catalysis : Employ Pd-catalyzed coupling (e.g., Buchwald-Hartwig) for C-O bond formation under milder conditions .
- Solvent Effects : Test DCE or THF for improved solubility of bulky oxetane precursors.
- Kinetic Control : Use lower temperatures (40–60°C) to favor mono-substitution over di-substitution byproducts.
Q. How does X-ray crystallography confirm the stereoelectronic effects of the oxetane substituent?
- Methodological Answer :
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
- ORTEP Visualization : Generate thermal ellipsoid plots (via ORTEP-III) to assess oxetane ring planarity and steric interactions with the pyridine methyl group .
- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C-H···O contacts) influencing crystal packing .
Q. What mechanistic insights guide the design of derivatives for medicinal chemistry applications?
- Methodological Answer :
- SAR Studies : Replace oxetane with other oxygen-containing rings (e.g., tetrahydrofuran) and assess bioactivity.
- DFT Calculations : Map HOMO/LUMO orbitals to predict reactivity in nucleophilic or electrophilic pathways .
- ADMET Profiling : Use in silico tools (e.g., SwissADME) to evaluate solubility and metabolic stability of derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
